neutral amino acid permease
Description
Properties
CAS No. |
148024-55-9 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Synonyms |
neutral amino acid permease |
Origin of Product |
United States |
Scientific Research Applications
Applications in Agriculture
1. Crop Improvement
Neutral amino acid permeases have been shown to enhance growth and yield in crops. For instance, the amino acid permease AAP1 in rice has been identified as a positive regulator of growth and grain yield. Studies indicate that manipulating the expression of OsAAP1 can improve nitrogen utilization efficiency by enhancing the uptake of neutral amino acids, which are crucial for plant metabolism and development .
2. Biopesticide Development
Recent research has demonstrated that amino acid conjugates can facilitate the phloem translocation of pesticides. The amino acid permease RcAAP1 from Ricinus communis enhances the uptake and mobility of L-valine-phenazine-1-carboxylic acid conjugates, allowing for reduced pesticide usage and minimized environmental impact . This application underscores the potential of amino acid permeases in developing sustainable agricultural practices.
Applications in Biotechnology
1. Genetic Engineering
The functional characterization of neutral amino acid permeases has significant implications for genetic engineering. By introducing or enhancing specific permease genes in crops, researchers can create plants with improved nutrient uptake capabilities. This approach is particularly beneficial for crops grown in nutrient-poor soils .
2. Microbial Production Systems
In microbial systems, such as Saccharomyces cerevisiae, neutral amino acid permeases like Gap1p facilitate the uptake of essential nutrients under limited conditions. This capability is harnessed in biotechnological applications to optimize fermentation processes for biofuel production and other industrial applications .
Applications in Medicine
1. Nutritional Absorption Disorders
In humans, neutral amino acid transporters such as B0AT1 (SLC6A19) are crucial for the absorption of dietary amino acids in the intestine. Deficiencies or mutations in these transporters can lead to disorders such as Hartnup disorder, characterized by impaired absorption of neutral amino acids . Understanding these transport mechanisms can guide therapeutic strategies for managing such conditions.
2. Drug Delivery Systems
Neutral amino acid permeases also play a role in drug delivery systems by facilitating the transport of therapeutic agents across cellular membranes. Research indicates that modifying drug compounds to include neutral amino acids can enhance their uptake via these transporters, improving efficacy and reducing side effects .
Table 1: Summary of Key Neutral Amino Acid Permeases and Their Functions
| Permease | Organism | Function | Application |
|---|---|---|---|
| AAP1 | Rice (Oryza sativa) | Enhances growth and nitrogen uptake | Crop improvement |
| RcAAP1 | Castor bean (Ricinus communis) | Facilitates pesticide translocation | Sustainable agriculture |
| Gap1p | Yeast (Saccharomyces cerevisiae) | Broad-range nutrient uptake | Biotechnological applications |
| B0AT1 | Human | Absorption of neutral amino acids | Treatment of nutritional absorption disorders |
Table 2: Case Studies on Neutral Amino Acid Permease Applications
Comparison with Similar Compounds
Comparison with Similar Permeases
NAAPs share functional and structural similarities with other amino acid transporters but exhibit distinct substrate preferences, regulatory mechanisms, and evolutionary roles. Below is a systematic comparison:
Substrate Specificity
Key Findings :
- NAAPs lack the acidic or basic residues found in permeases for charged amino acids (e.g., LysP, ArgP), which enables selective binding of neutral substrates .
Structural Features
- Conserved Motifs : NAAPs share a hydrophobic core with other AAAP transporters but differ in hydrophilic loop regions. For example, loop 8-9 in lactose permease contains basic residues critical for proton coupling, whereas NAAPs have neutral residues at analogous positions .
- Transmembrane Domains : NAAPs typically have 10–12 transmembrane helices, compared to 8–10 in lysosomal LYAAT-1 .
- Sequence Alignment: A conserved acidic residue in basic amino acid permeases (e.g., LysP) is replaced by a neutral residue in NAAPs (Fig. 6 in ).
Functional Roles
- Plants: AtAAP1 (Arabidopsis) and OsAAP4 (rice) regulate root uptake and grain yield by modulating neutral amino acid concentrations . AAP8 directs phloem loading of neutral/acidic amino acids, influencing nitrogen distribution .
- Microbes: In cyanobacteria, NAAPs recapture hydrophobic amino acids leaked from cells, conserving nitrogen resources . Yeast Agp1p imports neutral amino acids under nitrogen starvation, contrasting with MUP1/3’s role in methionine uptake .
Phylogenetic Relationships
NAAPs cluster within the ANT (aromatic and neutral transporter) and AAP subfamilies of the AAAP family, distinct from lysine/arginine transporters (LHT) and auxin transporters (AUX) . For example:
Research Advancements and Controversies
- Overexpression Studies : Rice OsAAP4 enhances tillering and grain yield via Val/Pro accumulation, but excessive uptake disrupts nitrogen balance .
- Regulatory Conflicts: In E. coli, mutations in lysP (neutral-like phenotype) pleiotropically affect lysine decarboxylase, suggesting indirect metabolic crosstalk .
- Evolutionary Divergence: MUP1/3 (methionine permeases) in yeast define a new transporter family unrelated to canonical AAAPs, challenging earlier classification .
Preparation Methods
Growth Media and Conditions
Neutral amino acid permeases in cyanobacteria are optimally expressed under nitrogen-limiting conditions. For Anabaena sp. PCC 7120, cultures are grown in BG11 medium devoid of combined nitrogen (e.g., nitrate) to induce heterocyst differentiation and nitrogen fixation. Similarly, Synechocystis sp. PCC 6803 is cultivated in BG11 medium supplemented with 5 mM L-arginine or other nitrogen sources to modulate permease activity. Standard growth conditions include illumination with white fluorescent light (30–50 μmol photons·m⁻²·s⁻¹) at 30°C with continuous agitation to maintain aerobic conditions.
Induction of Permease Components
In Anabaena, the nat operon (e.g., natCA) is repressed in heterocysts but actively transcribed in vegetative cells during diazotrophic growth. Deprivation of combined nitrogen for 24–48 hours induces maximal expression of NatB (periplasmic substrate-binding protein) and NatA/C/D/E (transmembrane and ATPase subunits). For Synechocystis, this compound activity peaks during late exponential phase, with uptake rates for proline, leucine, and glycine reaching 6–10 nmol·min⁻¹·mg Chl⁻¹.
Genetic Modification and Mutant Generation
Insertional Inactivation of Permease Genes
Gene knockout strategies are pivotal for isolating permease components. In Synechocystis, ORFs encoding NatA (slr0467), NatB (slr0559), NatC (sll0146), NatD (slr0949), and NatE (slr1881) are disrupted using antibiotic resistance cassettes (e.g., C.K3 or C.C1). Mutants are selected on BG11 agar plates containing 25 μg·mL⁻¹ kanamycin or 10 μg·mL⁻¹ chloramphenicol. Successful inactivation is confirmed via PCR and transport assays, with nat mutants exhibiting 1–30% residual uptake of neutral amino acids compared to wild-type strains.
Complementation Studies
Functional redundancy is assessed by reintroducing wild-type genes into mutants. For example, plasmid-borne natA restores proline uptake in natA mutants of Synechocystis, confirming its role as an ATP-binding subunit. Complementation in Anabaena requires conjugative transfer of cosmid libraries into mutant strains, followed by screening for diazotrophic growth recovery.
Membrane Protein Solubilization and Fractionation
Cell Disruption and Membrane Preparation
Cells are harvested by centrifugation (5,000 × g, 10 min), washed with Tricine-NaOH buffer (25 mM, pH 8.1), and disrupted using a French press (1,200 psi) or glass bead homogenization. Membrane fractions are isolated via ultracentrifugation (100,000 × g, 1 h) and resuspended in solubilization buffer containing 2% (w/v) cholate and 4 M urea.
Chromatographic Purification
Solubilized proteins are fractionated on a Sepharose 6B column equilibrated with 50 mM Tris-HCl (pH 7.5), 0.1% cholate, and 1 mM dithiothreitol. The void volume fraction, enriched in permease complexes, is concentrated using centrifugal filters (30 kDa cutoff). For Synechocystis, NatB (periplasmic protein) is further purified via anion-exchange chromatography (Q-Sepharose) with a 0–500 mM NaCl gradient.
Functional Reconstitution and Transport Assays
Proteoliposome Reconstitution
Purified permease components are reconstituted into liposomes by dialysis against a buffer containing 50 mM HEPES-KOH (pH 7.0), 100 mM KCl, and 10% (w/v) glycerol. A lipid-to-protein ratio of 10:1 (w/w) ensures optimal incorporation of transmembrane subunits.
Radiolabeled Uptake Assays
Transport activity is measured using L-[U-¹⁴C]amino acids (e.g., 10 μM proline or leucine). Reactions are initiated by adding ¹⁴C-substrate to proteoliposomes or whole cells, incubated at 30°C under light, and terminated by rapid filtration (0.45 μm HA filters). Radioactivity retained on filters is quantified via scintillation counting. Key kinetic parameters include:
Table 1: Kinetic Parameters of Neutral Amino Acid Transport in Synechocystis sp. PCC 6803
| Substrate | Kₛ (μM) | Vₘₐₓ (nmol·min⁻¹·mg Chl⁻¹) |
|---|---|---|
| Glutamine | 2 | 5.9 |
| Proline | 6 | 6.1 |
| Leucine | 8 | 7.7 |
| Glycine | 10 | 9.4 |
Data derived from uptake assays in wild-type and mutant strains.
Structural and Functional Validation
Immunoblotting and Antibody Detection
Polyclonal antibodies against NatB (periplasmic domain) and NatA (ATPase domain) are used to confirm protein expression in membrane fractions. SDS-PAGE and Western blotting reveal distinct bands at ~55 kDa (NatB) and ~70 kDa (NatA).
Amino Acid Release Profiling
Anabaena nat mutants exhibit elevated extracellular alanine (up to 12 μM·mg Chl⁻¹·h⁻¹) under nitrogen deprivation, indicating permease-mediated efflux regulation. Reverse-phase HPLC with phenylisothiocyanate (PITC) derivatization quantifies amino acids in culture supernatants.
Challenges and Optimization Strategies
Q & A
Q. How can researchers identify neutral amino acid permeases (AAPs) in uncharacterized plant or fungal species?
Methodological Answer: Utilize homology-based cloning by aligning conserved AAP domains (e.g., 12 transmembrane helices, cytoplasmic N-/C-termini) from model organisms like S. cerevisiae (e.g., Agp1p, Gap1p) or Arabidopsis (e.g., AtAAP1). Functional validation via heterologous expression in yeast mutants (e.g., S. cerevisiae strain 22574d deficient in amino acid uptake) can confirm transporter activity by restoring growth on media lacking specific amino acids . For example, SlAAP6 in tomato was identified by rescuing yeast growth on branched-chain amino acids (BCAAs) .
Q. What experimental approaches are used to determine substrate specificity of AAPs?
Methodological Answer: Combine kinetic assays (Km, Vmax) with competition studies. For instance, plasma membrane vesicles fused with liposomes (to eliminate metabolic interference) can quantify uptake rates of radiolabeled substrates (e.g., [14C]-arginine). Competition assays with structural analogs (e.g., norleucine vs. leucine) reveal inhibitory effects, narrowing specificity. Neurospora crassa studies used this to show a single binding site for neutral and basic amino acids in its general permease .
Q. How do researchers assess the physiological role of AAPs in nitrogen allocation?
Methodological Answer: Generate knockout mutants (e.g., CRISPR/Cas9 or T-DNA insertion) and analyze tissue-specific amino acid profiles via HPLC or LC-MS. For example, OsAAP1 knockouts in rice showed reduced neutral amino acids in shoots, linking its role in xylem-to-phloem transfer . Isotopic tracing (15N-labeled amino acids) can further track translocation efficiency .
Advanced Research Questions
Q. How can contradictory data on substrate specificity across AAP homologs be resolved?
Q. What regulatory mechanisms control AAP expression under nutrient stress?
Methodological Answer: Use transcriptomics (RNA-seq) and promoter analysis to identify cis-regulatory elements (e.g., nitrogen catabolite repression (NCR) or carbon catabolite repression (CCR) motifs). In P. chrysogenum, systems III–V are induced under nitrogen/carbon starvation via transcription factors like AreA . Chromatin immunoprecipitation (ChIP-seq) can map transcription factor binding to AAP promoters .
Q. How do AAPs interact with other transporters to balance amino acid pools?
Methodological Answer: Employ dual-labeling experiments (e.g., 13C/15N isotopes) to trace amino acid flux between compartments. In Arabidopsis, AAP1 mediates root uptake, while AAP6 facilitates phloem loading. Co-silencing AAP1 and AAP6 disrupts systemic distribution, requiring metabolomic network modeling to predict compensatory mechanisms .
Q. What strategies optimize AAP engineering for improved crop nitrogen use efficiency (NUE)?
Methodological Answer: Overexpress AAPs in sink tissues (e.g., OsAAP1 in rice panicles) using tissue-specific promoters (e.g., OsGluB1 for seeds). Monitor yield parameters (e.g., grain weight, tiller number) and amino acid profiles. In tomato, SlAAP6 overexpression increased BCAA content and biomass under salinity, validated via ionomics and stress-response assays .
Data Contradiction Analysis
Q. Why do some AAP knockouts show minimal phenotypic changes despite altered phloem amino acids?
Methodological Answer: Redundancy within the AAP family or compensatory transport systems (e.g., cationic amino acid transporters (CATs)) may mask effects. In Arabidopsis, AAP6 knockouts reduced phloem amino acids but did not affect aphid fecundity, suggesting alternative nutrient sourcing by insects . Multi-omics integration (transcriptome + metabolome) can identify upregulated transporters in mutants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
